1-(4-Fluoro-4-piperidyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-4-piperidyl)-N-methylmethanamine is a chemical compound that features a piperidine ring substituted with a fluorine atom and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-4-piperidyl)-N-methylmethanamine typically involves the reaction of 4-fluoropiperidine with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-4-piperidyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
1-(4-Fluoro-4-piperidyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-4-piperidyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropiperidine: A precursor in the synthesis of 1-(4-Fluoro-4-piperidyl)-N-methylmethanamine.
N-Methylpiperidine: Shares structural similarities but lacks the fluorine substitution.
4-Piperidylmethanamine: Similar structure but without the fluorine atom.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the methylamine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H15FN2 |
---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
1-(4-fluoropiperidin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H15FN2/c1-9-6-7(8)2-4-10-5-3-7/h9-10H,2-6H2,1H3 |
InChI Key |
HZOBMEJSPBGSMT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCNCC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.